

synthesis pathways for 3-Bromo-4-morpholinobenzaldehyde

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Compound of Interest

Compound Name: 3-Bromo-4-morpholinobenzaldehyde

Cat. No.: B1290534

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An In-depth Technical Guide to the Synthesis of 3-Bromo-4-morpholinobenzaldehyde

This technical guide provides a comprehensive overview of a feasible synthetic pathway for **3-Bromo-4-morpholinobenzaldehyde**, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The synthesis involves a two-step process commencing with the bromination of 4-fluorobenzaldehyde, followed by a nucleophilic aromatic substitution with morpholine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthesis Pathway Overview

The synthesis of **3-Bromo-4-morpholinobenzaldehyde** can be efficiently achieved in two sequential steps:

- Bromination of 4-Fluorobenzaldehyde:** The initial step involves the electrophilic aromatic substitution of 4-fluorobenzaldehyde to introduce a bromine atom at the 3-position, yielding 3-bromo-4-fluorobenzaldehyde.
- Nucleophilic Aromatic Substitution with Morpholine:** The resulting 3-bromo-4-fluorobenzaldehyde undergoes a nucleophilic aromatic substitution reaction where morpholine displaces the fluorine atom to form the final product, **3-Bromo-4-morpholinobenzaldehyde**.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Bromo-4-fluorobenzaldehyde

This procedure details the bromination of 4-fluorobenzaldehyde using a zinc bromide catalyst.

Experimental Protocol:

- To a mixture of predetermined quantities of oleum, iodine, and zinc bromide, add 4-fluorobenzaldehyde dropwise under continuous stirring at a temperature between 5°C and 35°C over a period of 2 hours.
- To the resulting mass, add bromine dropwise at a temperature between 25°C and 45°C over 3 hours to form the reaction mixture.
- Stir the reaction mixture at a temperature ranging from 25°C to 65°C for 2 hours.
- Quench the reaction by pouring the mixture into water at a temperature below 25°C to separate the organic and aqueous layers.
- Wash the organic layer iteratively with water to obtain crude 3-bromo-4-fluorobenzaldehyde.
- Distill the crude product to obtain pure 3-bromo-4-fluorobenzaldehyde.[\[1\]](#)

Quantitative Data for Step 1:

Parameter	Value	Reference
Purity of Product	> 95%	[1]
Yield	> 90%	[1]

Step 2: Synthesis of 3-Bromo-4-morpholinobenzaldehyde

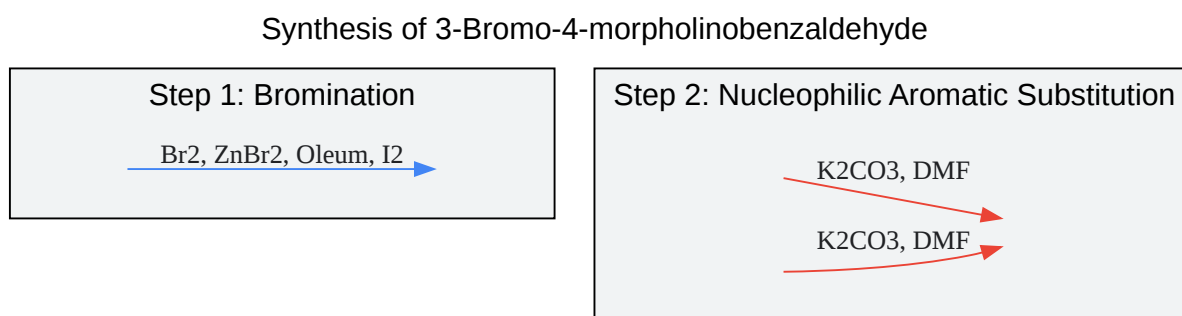
This procedure outlines the nucleophilic aromatic substitution of 3-bromo-4-fluorobenzaldehyde with morpholine. While a direct protocol for this specific reaction was not found, a general and adaptable method for the reaction of a halo-benzaldehyde with morpholine is provided below.

Experimental Protocol (Adapted):

- In a dry reaction flask, dissolve 3-bromo-4-fluorobenzaldehyde (1.0 eq) in an appropriate solvent such as N,N-dimethylformamide (DMF).
- Add morpholine (1.2-1.5 eq) and a base such as anhydrous potassium carbonate (2.0 eq).
- Heat the reaction mixture to a temperature between 100°C and 150°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
- Collect the precipitated solid by filtration.
- Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol or methanol) to afford pure **3-Bromo-4-morpholinobenzaldehyde**.

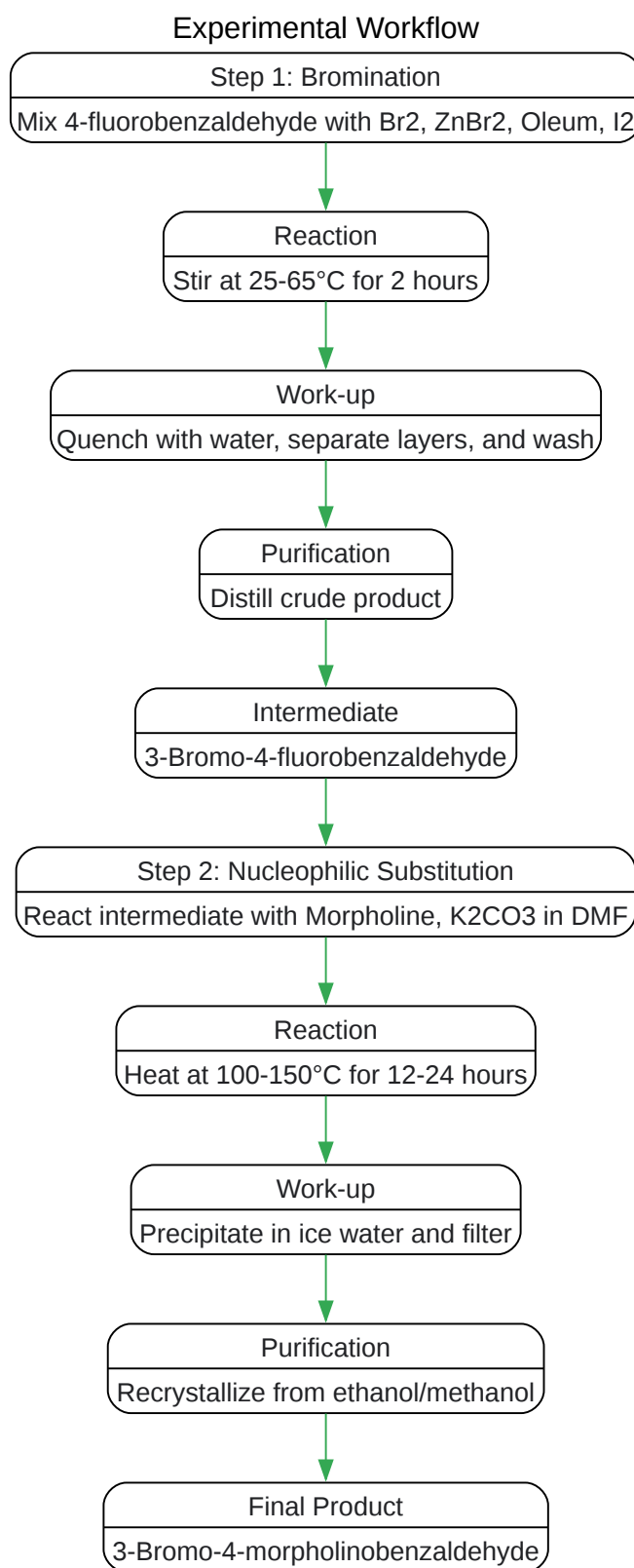
Visual Representation of the Synthesis Pathway

The following diagrams illustrate the chemical structures and the overall synthesis workflow.



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Caption: Overall synthesis pathway for **3-Bromo-4-morpholinobenzaldehyde**.



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Caption: Step-by-step experimental workflow for the synthesis.

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References

- 1. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]
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